molecular formula C21H16N2O5S2 B2798840 ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate CAS No. 683780-07-6

ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B2798840
CAS No.: 683780-07-6
M. Wt: 440.49
InChI Key: NGGXVYFPBBLOPV-UHFFFAOYSA-N
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Description

ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate is a complex organic compound with a unique structure that includes both thiophene and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate typically involves multiple steps. One common method starts with the reaction of 1,3-dioxoisoindoline with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with 2-aminothiophene-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(1,3-dioxoisoindol-2-yl)thio]-2,2-difluoroacetate
  • Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate
  • 2-(1,3-dioxoisoindol-2-yl)ethyl-4-(4’-ethoxy-1,1-biphenyl-4-yl)thiophene-3-carboxylate

Uniqueness

ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate is unique due to its combination of isoindole and thiophene moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields[8][8].

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S2/c1-2-28-21(27)17-14(15-8-5-9-29-15)11-30-18(17)22-16(24)10-23-19(25)12-6-3-4-7-13(12)20(23)26/h3-9,11H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGXVYFPBBLOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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